molecular formula C9H12N2O4S B13862086 Pidotimod-d5

Pidotimod-d5

Cat. No.: B13862086
M. Wt: 249.30 g/mol
InChI Key: UUTKICFRNVKFRG-FHQFIPALSA-N
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Description

Pidotimod-d5 is a synthetic dipeptide with immunomodulatory properties. It is a deuterated form of pidotimod, which is known for its ability to modulate the immune system. This compound is used in scientific research to study the pharmacokinetics and pharmacodynamics of pidotimod, as the deuterium atoms can provide insights into the metabolic pathways and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pidotimod-d5 involves the reaction of thiazolidine-4-carboxylic acid and L-pyroglutamic acid. A green, one-pot synthesis method has been developed, which runs well at room temperature and involves a simple purification process . This method avoids the use of organic solvents and high temperatures, making it environmentally friendly.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis pathways. These methods often require the protection of functional groups and the use of organic solvents. For example, a four-step synthesis involves the reaction of pyroglutamic acid and ester L-thiazolidine-4-carboxylic acid in the presence of boronic acid and dichloromethane . Other methods may use expensive metal ion resins and non-eco-friendly solvents like DMF .

Chemical Reactions Analysis

Types of Reactions

Pidotimod-d5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions typically occur under mild conditions, such as room temperature and neutral pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Pidotimod-d5 has a wide range of scientific research applications:

Mechanism of Action

Pidotimod-d5 modulates the immune system by affecting both innate and adaptive immunity. It inhibits tumor necrosis factor α (TNF-α) induced increases in extracellular signal-related kinase (ERK) phosphorylation and increases nuclear factor κB (NFκB) expression and translocation to the nucleus . These effects lead to an increase in toll-like receptor expression and the maturation of dendritic cells, which present antigens to naive T-helper cells. This results in a greater population of T-helper 1 cells, which mediate the immune response to pathogens .

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An immunomodulatory drug used to treat parasitic worm infections and some autoimmune diseases.

    Thymosin: A peptide hormone that modulates the immune system.

    Isoprinosine: An immunostimulant used to treat viral infections.

Uniqueness of Pidotimod-d5

This compound is unique due to its deuterated form, which provides insights into the metabolic stability and pharmacokinetics of pidotimod. Its ability to modulate both innate and adaptive immunity makes it a valuable compound for research in immunology and respiratory diseases .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

249.30 g/mol

IUPAC Name

(4R)-3-[(2S)-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O4S/c12-7-2-1-5(10-7)8(13)11-4-16-3-6(11)9(14)15/h5-6H,1-4H2,(H,10,12)(H,14,15)/t5-,6-/m0/s1/i1D2,2D2,5D

InChI Key

UUTKICFRNVKFRG-FHQFIPALSA-N

Isomeric SMILES

[2H][C@]1(C(C(C(=O)N1)([2H])[2H])([2H])[2H])C(=O)N2CSC[C@H]2C(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)N2CSCC2C(=O)O

Origin of Product

United States

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